molecular formula C14H9IN2OS B14230166 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde CAS No. 827044-47-3

4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde

Cat. No.: B14230166
CAS No.: 827044-47-3
M. Wt: 380.21 g/mol
InChI Key: HZVCURLLRDBAFQ-UHFFFAOYSA-N
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Description

4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde is a complex organic compound that features both indole and pyridine moieties Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions One common approach is to start with the iodination of a pyridine derivative, followed by the formation of a sulfanyl linkage to an indole precursorSpecific conditions such as the use of methanesulfonic acid under reflux in methanol have been reported to yield high purity products .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde can be reduced to an alcohol.

    Substitution: The iodine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.

Major Products

    Oxidation: 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carboxylic acid.

    Reduction: 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanyl linkage may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
  • 4-[(5-Chloropyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
  • 4-[(5-Fluoropyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde

Uniqueness

The uniqueness of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties, leading to different interactions with biological targets and potentially unique therapeutic effects .

Properties

CAS No.

827044-47-3

Molecular Formula

C14H9IN2OS

Molecular Weight

380.21 g/mol

IUPAC Name

4-(5-iodopyridin-2-yl)sulfanyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C14H9IN2OS/c15-10-4-5-13(17-7-10)19-12-3-1-2-11-14(12)9(8-18)6-16-11/h1-8,16H

InChI Key

HZVCURLLRDBAFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC3=NC=C(C=C3)I)C(=CN2)C=O

Origin of Product

United States

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